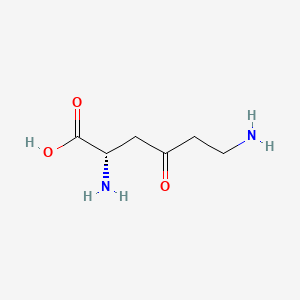
(2S)-2,6-diamino-4-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-diamino-4-oxohexanoic acid is a derivative of the essential amino acid L-lysine. It is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. L-lysine itself is crucial for human and animal growth, playing a vital role in protein synthesis, calcium absorption, and collagen formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2S)-2,6-diamino-4-oxohexanoic acid can be synthesized through various chemical and biotechnological methods. One common approach involves the microbial fermentation of substrates like sugarcane molasses using strains of Corynebacterium glutamicum . The fermentation process is optimized to maximize yield and productivity, often involving batch or fed-batch operations .
Industrial Production Methods: Industrial production of L-lysine and its derivatives, including this compound, primarily relies on microbial fermentation. This method is preferred due to its efficiency and environmental friendliness compared to chemical synthesis . Key parameters such as substrate concentration, pH, temperature, and aeration are carefully controlled to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2,6-diamino-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of L-lysine by oxone in an acetic acid/sodium acetate buffered medium results in the formation of 6-amino-2-oxo hexanoic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxone, acetic acid, and sodium acetate . The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway and product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as 6-amino-2-oxo hexanoic acid and L-pipecolic acid . These products have significant applications in pharmaceuticals and other industries.
Applications De Recherche Scientifique
(2S)-2,6-diamino-4-oxohexanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it plays a role in studying protein interactions and metabolic pathways. In medicine, derivatives of L-lysine are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
Mécanisme D'action
The mechanism of action of (2S)-2,6-diamino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidative deamination catalyzed by enzymes like lysine cyclodeaminase, leading to the formation of L-pipecolic acid . This process is crucial for the biosynthesis of various secondary metabolites with biological activities .
Comparaison Avec Des Composés Similaires
(2S)-2,6-diamino-4-oxohexanoic acid can be compared with other similar compounds such as L-pipecolic acid, α-aminoadipic acid, and saccharopine . These compounds share similar biosynthetic pathways but differ in their specific chemical structures and biological functions. This compound is unique due to its specific oxidation state and the types of reactions it undergoes .
List of Similar Compounds:- L-pipecolic acid
- α-aminoadipic acid
- Saccharopine
- 4-oxo-pipecolic acid
- 2,3-dehydropipecolic acid
- N-hydroxypipecolic acid
- 3-hydroxypicolinic acid
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
Clé InChI |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
SMILES isomérique |
C(CN)C(=O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CN)C(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















